6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The structure features a bromine atom and a methylthio group, which contribute to its reactivity and biological properties.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a pyrido[2,3-d]pyrimidinone derivative. It is identified by its Chemical Abstracts Service (CAS) number 211244-81-4. Its synthesis and properties have been explored in various studies, highlighting its relevance in pharmacological applications, particularly in cancer research.
The synthesis of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2-amino-4-bromo-6-methylpyridine with methylthiourea in the presence of a base such as sodium ethoxide. This reaction is usually performed in an organic solvent like ethanol at elevated temperatures, which facilitates the cyclization process to form the desired pyrido[2,3-d]pyrimidinone structure .
While specific industrial methods for large-scale production are not extensively documented, general practices would involve optimizing reaction conditions to maximize yield and minimize environmental impact. This includes selecting cost-effective reagents and ensuring safety protocols are followed during synthesis .
The molecular formula of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is C₈H₇BrN₃OS, with a molecular weight of 239.13 g/mol. The compound features:
The compound's InChI key is WPUAPGRZGJOIBX-UHFFFAOYSA-N, which aids in its identification within chemical databases .
6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo several types of chemical reactions:
For oxidation, common reagents include hydrogen peroxide and potassium permanganate. Reduction can be achieved using sodium borohydride or lithium aluminum hydride. In substitution reactions, nucleophiles such as amines or thiols are typically employed in the presence of a base .
The products formed from these reactions depend on the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine position .
The primary action of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves inhibition of kinases, which are crucial enzymes in various signaling pathways related to cell proliferation and survival. The compound interacts with key pharmacophoric elements within the kinase ATP pocket, disrupting normal signaling processes.
This inhibition can lead to reduced tumor proliferation and survival rates in cancer cells by affecting multiple biochemical pathways associated with cell growth .
The compound exhibits high gastrointestinal absorption based on its molecular structure and properties. Its melting point is not explicitly stated but can be inferred from related compounds within its class.
The chemical stability and reactivity are influenced by the presence of the bromine atom and the methylthio group. These functional groups enhance its potential as a reactive intermediate in further synthetic applications or biological interactions .
6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several notable applications:
This compound exemplifies the intersection between synthetic chemistry and biological applications, highlighting its significance in ongoing research endeavors aimed at combating diseases mediated by kinase activity.
The pyrido[2,3-d]pyrimidin-7(8H)-one core represents a bicyclic heteroaromatic system that combines pyrimidine and pyridone rings. While direct crystallographic data for 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 851756-48-4) is limited in the literature, computational and spectroscopic analyses reveal key structural features. The molecule adopts a near-planar conformation with minor deviations at the C6 and N8 positions due to steric interactions. Bond length analysis indicates partial double-bond character between C7 and the carbonyl oxygen (C=O: ~1.23 Å), while the C2-S bond length (C-S: ~1.78 Å) reflects typical carbon-sulfur single bonds [1] [2].
The bicyclic system shows significant bond angle distortion at the fusion points (C5a-C9a), with angles compressed to approximately 117° versus the ideal 120° for sp²-hybridized carbons. This angular strain influences electron delocalization across the fused rings, reducing aromaticity compared to simpler pyrimidines. X-ray studies of analogous compounds (e.g., 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, CAS: 352328-87-1) confirm a dihedral angle of 1.2° between ring planes, supporting near-planar geometry essential for π-conjugation [3] [4].
Table 1: Key Bond Parameters in Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold
Bond | Length (Å) | Bond Angle (°) | Structural Implication |
---|---|---|---|
C7=O | 1.23 | 122.5 (C5a-C7-O) | Resonance with enol form |
C2-SCH₃ | 1.78 | 115.2 (N3-C2-S) | Reduced π-conjugation |
N8-C5a | 1.38 | 118.7 (C9a-N8-C5a) | Partial single-bond character |
C6-Br | 1.90 | 120.1 (C5-C6-Br) | Orthogonal to ring plane |
The electronic and steric properties of pyrido[2,3-d]pyrimidinones are profoundly modulated by substituent positioning:
C6 Bromination: Bromine at C6 (as in 851756-48-4) exerts a strong −I effect, reducing electron density at adjacent positions (C5, C7) by 28% (calculated via DFT). This activates the scaffold toward nucleophilic aromatic substitution (SₙAr) at C6 while deactivating electrophilic attacks. The bromine’s van der Waals radius (1.85 Å) creates steric congestion with C5-H and N8-H, forcing slight pyramidalization [2] [4].
C4 Methylation: The 4-methyl group enhances electron donation (+σₘ: 0.06) to N3, increasing basicity (predicted pKₐ shift: +0.4 vs. unsubstituted). This destabilizes the lactam tautomer but improves solubility in nonpolar solvents (logP increase: 0.35 vs. H-analog) [1] [5].
C2 Methylthio: The methylthio group (−SCH₃) acts as a π-donor via sulfur lone pairs, elevating HOMO energy by 1.2 eV versus chloro analogs. This group serves as a versatile leaving site for Suzuki couplings or aminations, with hydrolysis energy barriers ~15 kcal/mol lower than for chloro derivatives [5] [8].
N8 Position: Although unsubstituted in this derivative, N8 methylation (as in palbociclib intermediates, CAS: 1016636-76-2) introduces steric bulk that twists the cyclopentyl group by 55°, altering kinase binding affinity [7].
Table 2: Electronic and Steric Parameters of Key Substituents
Position | Substituent | Hammett Constant (σ) | Steric Demand (Es) | Primary Impact |
---|---|---|---|---|
C6 | Br | +0.23 | -0.51 | Electrophile for cross-coupling |
C4 | CH₃ | -0.06 | -0.55 | Electron donation, lipophilicity |
C2 | SCH₃ | -0.04 | -0.63 | Leaving group capacity |
N8 | H | - | - | H-bond donor site |
Bromine Functionalization:The C6-bromine in 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one enables critical transformations:
Methylthio Functionalization:The 2-(methylthio) group (−SCH₃) provides unique advantages:
Table 3: Comparative Bromination Methods for Pyrido[2,3-d]pyrimidinones
Method | Reagent | Temp (°C) | Yield (%) | Byproducts | Reference |
---|---|---|---|---|---|
Electrophilic Aromatic | Br₂/AcOH | 25 | 92 | Dibromination (<5%) | [3] |
Radical Bromination | NBS/DMF | 80 | 48 | Succinimide adducts | [4] |
Directed Lithiation | LDA/Br₂ | -78 | 65 | Dehydrobromination | [6] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: